3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one
Description
3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 4-fluorophenyl group at position 1 and an aminomethyl group at position 2. The aminomethyl group enhances solubility and provides a site for further functionalization or protonation under physiological conditions. This compound shares structural similarities with pharmacologically active molecules targeting neurological and metabolic pathways, such as antipsychotics (e.g., sertindole) and enzyme inhibitors .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-(4-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,14H2 |
InChI Key |
LBZCURRTDYGJML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and piperidine.
Aminomethylation: The intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Cyclization: The final step involves cyclization to form the piperidin-2-one ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Piperidin-2-one Ring Formation
The core piperidin-2-one scaffold is typically constructed via lactamization or Mannich reactions . For example:
-
Mannich lactamization (Scheme 3 in ): 4-Aryl-4-nitro-butyric acid methyl esters undergo cyclization with methylamine and formaldehyde to form N-methyl-5-aryl-piperidin-2-ones.
-
Reductive amination (PMC3894853 ): Diol intermediates (e.g., 24 ) derived from Grignard reactions are treated with MsCl to close the lactam ring.
Aminomethyl Functionalization
The 3-aminomethyl group is added via reductive amination or alkylation :
-
Reductive amination (J. Med. Chem. ): 3-(Aminomethyl)piperidines (e.g., 9 ) are synthesized using NaBH₄ in MeOH with aldehydes.
-
Alkylation (PMC3894853 ): LDA-mediated alkylation introduces dimethylamino groups to lactones (e.g., 34 ).
Table 2: Aminomethylation Reaction Outcomes
| Substrate | Reagent/Conditions | Product Affinity (Ki, nM) | Source |
|---|---|---|---|
| Piperidin-2-one | NaBH₄, MeOH, aldehyde | Ki = 19.7 (SERT) | |
| Lactone intermediate | LDA, alkyl halide | Ki = 30.2 (SERT) |
Modifications of the Piperidin-2-one Core
The lactam ring and substituents undergo further transformations:
-
Amide coupling (PMC4027785 ): 3-Amino groups react with carboxylic acids under standard conditions (e.g., HATU/DIPEA) to form GlyT1 inhibitors.
-
Ring contraction/expansion (MDPI ): Spirocyclic derivatives are synthesized via 1,3-dipolar cycloaddition, enhancing 3D structural complexity.
Selectivity and Functional Group Tolerance
-
Steric effects : Bulky 4’-substituents (e.g., 3-cyanophenyl) reduce SERT binding affinity by ~6-fold .
-
Electronic effects : Fluorine at the 4-position enhances metabolic stability and target engagement .
Table 3: Impact of Substituents on Binding Affinity
| Compound | R Group | SERT Ki (nM) | NET Ki (nM) | Source |
|---|---|---|---|---|
| 25 (4’-Br) | 4’-Bromophenyl | 118 | >10,000 | |
| 27 (3’-CN-Ph) | 3’-Cyanophenyl | 230 | >10,000 | |
| 29 (4-F-Ph) | 4-Fluorophenyl | 13 | >10,000 |
Key Synthetic Challenges
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities, including:
- Antidepressant Effects : Research indicates that 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. Studies have shown that similar piperidine derivatives significantly reduce depressive-like behaviors in animal models by increasing serotonin levels in the brain .
- Antinociceptive Activity : Preliminary investigations suggest that this compound may exhibit pain-relieving properties through modulation of opioid receptors. This aligns with findings from related piperidine derivatives that have demonstrated analgesic effects .
- Anti-inflammatory Properties : The compound's structural analogs have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro assays have indicated that 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one inhibits the production of TNF-α and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | |
| Antinociceptive | Exhibits pain-relieving effects | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study 1: Antidepressant Efficacy
A study evaluating the antidepressant potential of piperidine derivatives found that compounds similar to 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one significantly reduced depressive behaviors in animal models. The mechanism was linked to increased serotonin levels, highlighting the compound's potential for treating mood disorders .
Case Study 2: Anti-inflammatory Action
In vitro assays demonstrated that the compound inhibited TNF-α and IL-6 production in macrophages. This suggests its potential as an anti-inflammatory agent, consistent with findings from similar piperidine-based compounds targeting inflammatory pathways .
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing biological activity. The introduction of fluorine into the phenyl ring has been shown to improve binding affinity to target receptors and increase metabolic stability. These modifications are critical for developing effective therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related piperidinone and azetidinone derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
- Sertindole (): Incorporates a bulkier indole moiety and imidazolidinone, enhancing receptor affinity but reducing metabolic stability compared to the simpler piperidin-2-one scaffold.
- However, the smaller ring size may reduce conformational flexibility.
- Substituent Effects: Fluorine at the para position of the phenyl group is conserved across analogues, optimizing π-π stacking and hydrophobic interactions. The aminomethyl group in the target compound offers superior solubility compared to non-polar substituents (e.g., chlorine in sertindole).
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl group increases logP values (~2.5–3.0), comparable to sertindole (logP = 4.1) but lower than azetidinone metabolites (logP ~3.5) .
- Enzymatic Inhibition : Chalcone derivatives with fluorophenyl groups (e.g., compound 2j, IC50 = 4.7 μM) demonstrate that electronegative substituents enhance inhibitory activity, suggesting similar trends for the target compound .
- Metabolic Stability: Piperidin-2-one derivatives generally exhibit higher stability than azetidinones due to reduced ring strain and slower lactam hydrolysis .
Biological Activity
The compound 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article explores its biological activity based on diverse research findings, case studies, and synthesis reports.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with an aminomethyl group and a 4-fluorophenyl moiety. This structural configuration is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that piperidine derivatives, including 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one, exhibit significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been reported to possess moderate to strong activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to Strong |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Weak |
2. Anticancer Activity
The piperidine nucleus is well-known for its anticancer properties. Compounds similar to 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one have been evaluated for their cytotoxic effects on cancer cell lines:
- Cytotoxicity : Studies indicate that derivatives can induce apoptosis in cancer cells, with varying efficacy depending on the substituents on the piperidine ring .
- Case Study : A study involving a related compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .
| Cancer Cell Line | Cytotoxicity Level |
|---|---|
| FaDu | High |
| MCF-7 | Moderate |
3. Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound:
- Acetylcholinesterase Inhibition : Piperidine derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease .
- Urease Inhibition : The compound also exhibits urease inhibitory activity, which could be beneficial in managing urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Synthesis and Characterization
The synthesis of 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one typically involves multi-step reactions starting from commercially available piperidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
In Vivo Studies
While most studies focus on in vitro activities, preliminary in vivo studies suggest potential therapeutic applications. For example, animal models treated with related piperidine derivatives showed reduced tumor growth and improved survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
